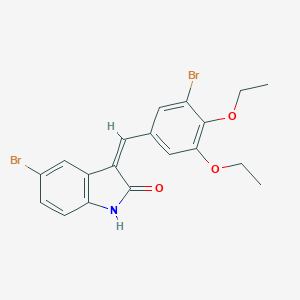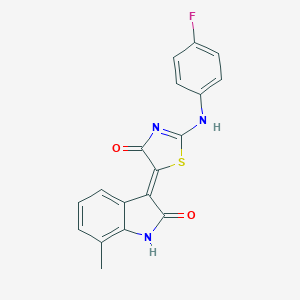![molecular formula C18H13FN2O3S B307889 methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate](/img/structure/B307889.png)
methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate is not fully understood. However, studies suggest that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of specific enzymes involved in the inflammatory and cancer pathways. Additionally, this compound has been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis (cell death) in cancer cells, thereby inhibiting their growth. Furthermore, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product obtained through the synthesis method is reported to be high. Additionally, this compound exhibits various biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate. One of the potential areas of research is the development of this compound as a fluorescent probe for imaging applications. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its specific targets. Furthermore, this compound has the potential to be developed as a therapeutic agent for the treatment of various inflammatory diseases, cancer, and bacterial infections.
Synthesis Methods
The synthesis of Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate involves the reaction of 4-fluoroaniline, thiosemicarbazide, and methyl 4-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of the product obtained through this method is reported to be high.
Scientific Research Applications
Methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, this compound has been explored for its potential use in the development of organic solar cells.
properties
Product Name |
methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate |
|---|---|
Molecular Formula |
C18H13FN2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C18H13FN2O3S/c1-24-17(23)12-4-2-11(3-5-12)10-15-16(22)21-18(25-15)20-14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,21,22)/b15-10- |
InChI Key |
KOXDXOQPORECKU-GDNBJRDFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)

![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)
